Urushiol II

Catalog No.
S1960369
CAS No.
35237-02-6
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urushiol II

CAS Number

35237-02-6

Product Name

Urushiol II

IUPAC Name

3-[(Z)-pentadec-8-enyl]benzene-1,2-diol

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7-

InChI Key

GWOCLAPCXDOJRL-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

There is currently no scientific literature available on a compound called "Urushiol II." Urushiol itself, however, is the primary irritant in poison ivy, poison oak, and poison sumac. It's a complex mixture of catechol derivatives and is responsible for the allergic reaction experienced upon contact with these plants .

  • Understanding the Immune Response

    Researchers are investigating the specific mechanisms by which urushiol interacts with the immune system, leading to the characteristic itchy rash. This involves studying the role of immune cells and inflammatory mediators triggered by urushiol exposure .

  • Developing Treatments

    Research is ongoing to develop more effective treatments for allergic reactions to urushiol. This might involve modifying the immune response to prevent the rash or developing medications that alleviate itching and inflammation .

Urushiol II is a specific chemical compound derived from the urushiol family, primarily known for its presence in the sap of plants like poison ivy, poison oak, and poison sumac. Urushiol itself is a mixture of various catechols, which are organic compounds characterized by a benzene ring with hydroxyl groups. The structure of urushiol includes a long hydrocarbon tail, making it a lipophilic (fat-soluble) substance. This property allows urushiol to penetrate the skin easily, leading to allergic reactions in sensitive individuals. Urushiol II specifically refers to one of the oxidized forms of urushiol that plays a significant role in eliciting immune responses, particularly in cases of contact dermatitis .

  • The mechanism of action of Urushiol II within Ginkgo biloba remains unknown.
  • Unlike Urushiol I, Urushiol II is not known to cause allergic reactions due to its different chemical structure.

Upon contact with skin, urushiol undergoes oxidation, converting into reactive quinones. These oxidized forms can covalently bind to proteins in skin cells, altering their structure. This modification makes the proteins appear foreign to the immune system, triggering an immune response characterized by inflammation and dermatitis . The immune reaction involves T cells recognizing these altered proteins as threats, leading to symptoms such as itching, redness, and blistering .

Urushiol is primarily known for its allergenic properties. When it binds to skin proteins, it induces an allergic reaction known as urushiol-induced contact dermatitis. Symptoms typically include:

  • Itching and redness: Initial signs of irritation.
  • Blistering: Fluid-filled blisters may develop.
  • Inflammation: Affected areas can become swollen and painful.

The severity of the reaction varies among individuals; while some may experience mild symptoms, others can suffer severe reactions upon first exposure or after repeated contacts .

The synthesis of urushiol II can occur naturally through the oxidation of urushiol present in plant saps. In laboratory settings, synthetic methods may involve:

  • Oxidation reactions: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to convert urushiol into its oxidized forms.
  • Isolation from plant sources: Extracting urushiol from plants like Toxicodendron species through solvent extraction methods.

These processes aim to generate pure forms of urushiol for research or therapeutic applications .

Urushiol has several applications beyond its role in causing allergic reactions:

  • Lacquer production: Urushiol is used in traditional Japanese lacquerware due to its ability to form a durable and water-resistant finish when cured properly.
  • Medical research: Understanding urushiol’s mechanisms has implications for developing treatments for contact dermatitis and other allergic conditions.
  • Natural insect repellents: Some studies suggest that certain forms of urushiol may have insect-repelling properties .

Research on urushiol interactions primarily focuses on its binding affinity with skin proteins and its subsequent immunological effects. Studies indicate that:

  • Protein binding: Urushiol's ability to modify proteins is crucial for its allergenic potential.
  • Cross-reactivity: Individuals allergic to urushiol may also react to similar compounds found in other plants, such as mangoes and cashews, due to structural similarities .

These interactions highlight the importance of understanding urushiol's biochemical behavior for both allergy management and therapeutic development.

Several compounds exhibit structural or functional similarities to urushiol. Notable examples include:

CompoundSource PlantSimilarityUnique Features
PentadecacatecholPoison ivy (Toxicodendron radicans)Structural similarity; also causes dermatitisMore potent allergen than urushiol
Mango SapMango (Mangifera indica)Contains similar catecholsCan cause similar allergic reactions
Anacardic AcidCashew (Anacardium occidentale)Similar structure; also causes contact dermatitisExhibits antimicrobial properties
Rhus Toxicodendron OilPoison oak (Toxicodendron diversilobum)Shares chemical characteristicsUsed traditionally in some cultures for medicinal purposes

Urushiol II stands out due to its specific oxidized form that enhances its allergenic potential while maintaining its utility in traditional crafts like lacquerware. Understanding these similarities helps elucidate the broader context of plant-derived allergens and their biological impacts .

XLogP3

8.1

UNII

6ZV92GML86

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

Urushiol II

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]

Dates

Modify: 2024-04-14

Explore Compound Types